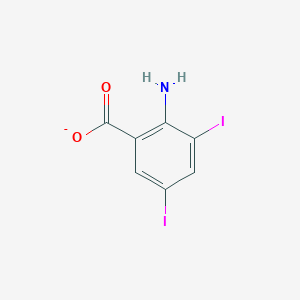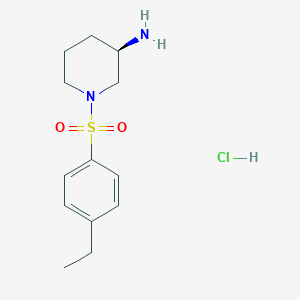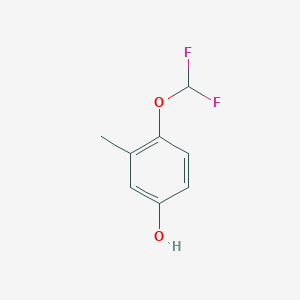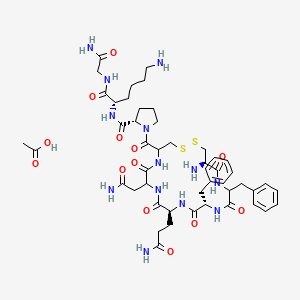![molecular formula C73H83N8O13P B14763606 5'-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B14763606.png)
5'-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is a complex organic compound used primarily in the field of nucleic acid chemistry. This compound is a modified nucleotide, which is often utilized in the synthesis of oligonucleotides for various research and diagnostic applications. The presence of the tetramethylrhodamine moiety imparts fluorescent properties to the compound, making it useful in fluorescence-based assays and imaging techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite involves multiple steps, starting from the protection of the nucleoside. The 5’-hydroxyl group of the nucleoside is protected with a dimethoxytrityl group. The aminohexyl linker is then attached to the nucleoside through a series of coupling reactions. The tetramethylrhodamine moiety is introduced via an amide bond formation. Finally, the phosphoramidite group is added to the 3’-position of the nucleoside using 2-cyanoethyl N,N-diisopropylphosphoramidite under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers for the stepwise addition of protecting groups and linkers. The reactions are carried out under controlled conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized by spectroscopic methods.
Análisis De Reacciones Químicas
Types of Reactions
5’-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester group can be oxidized to a phosphate triester using oxidizing agents such as iodine or tert-butyl hydroperoxide.
Reduction: The cyanoethyl protecting group can be removed by reduction using reagents like dithiothreitol.
Substitution: The dimethoxytrityl group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, tert-butyl hydroperoxide
Reducing Agents: Dithiothreitol
Acidic Conditions: Trichloroacetic acid in dichloromethane
Major Products Formed
Phosphate Triester: Formed after oxidation of the phosphite triester group.
Deprotected Nucleoside: Formed after removal of the dimethoxytrityl group.
Aplicaciones Científicas De Investigación
5’-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: Employed in the development of fluorescent probes for imaging and tracking biological processes.
Medicine: Utilized in the design of diagnostic assays for detecting genetic mutations and pathogens.
Industry: Applied in the production of custom oligonucleotides for research and therapeutic purposes.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into oligonucleotides. The tetramethylrhodamine moiety provides fluorescence, allowing for the visualization and tracking of the oligonucleotides in various assays. The phosphoramidite group facilitates the incorporation of the modified nucleotide into growing oligonucleotide chains during automated synthesis. The presence of the aminohexyl linker and acryloyl group allows for further functionalization and cross-linking in biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
- 5’-Dimethoxytrityloxy-5-[N-(fluorescein)-aminohexyl]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- 5’-Dimethoxytrityloxy-5-[N-(biotin)-aminohexyl]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Uniqueness
Compared to similar compounds, 5’-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is unique due to the presence of the tetramethylrhodamine moiety, which provides distinct fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based assays.
Propiedades
Fórmula molecular |
C73H83N8O13P |
|---|---|
Peso molecular |
1311.5 g/mol |
Nombre IUPAC |
4-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C73H83N8O13P/c1-47(2)81(48(3)4)95(91-40-18-37-74)94-64-44-67(93-65(64)46-90-73(51-19-14-13-15-20-51,52-23-29-56(88-9)30-24-52)53-25-31-57(89-10)32-26-53)80-45-50(70(84)77-72(80)87)22-36-66(82)75-38-16-11-12-17-39-76-69(83)49-21-33-58(71(85)86)61(41-49)68-59-34-27-54(78(5)6)42-62(59)92-63-43-55(79(7)8)28-35-60(63)68/h13-15,19-36,41-43,45,47-48,64-65,67H,11-12,16-18,38-40,44,46H2,1-10H3,(H3-,75,76,77,82,83,84,85,86,87)/b36-22+/t64-,65+,67+,95?/m0/s1 |
Clave InChI |
LQNDGVJBXVJPAT-FQPLGIQNSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




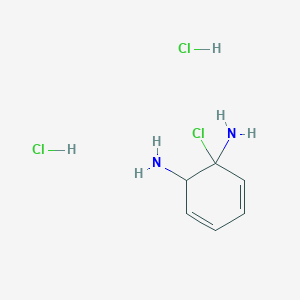

![(5-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14763542.png)

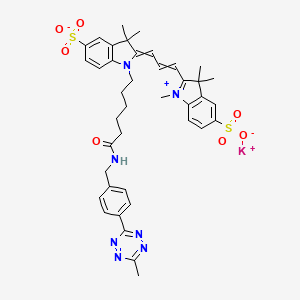
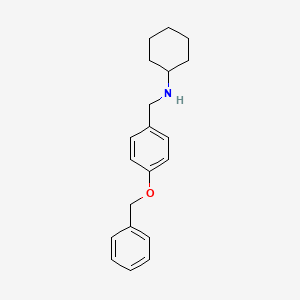
![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14763565.png)

